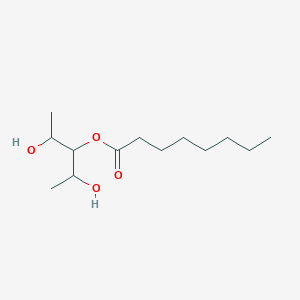
2,3-Dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydropyridine is a nitrogen-containing heterocyclic compound that is part of the broader class of dihydropyridines. These compounds are characterized by a partially saturated pyridine ring, which means they contain one double bond within the ring structure. Dihydropyridines are significant in medicinal chemistry due to their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
2,3-Dihydropyridine can be synthesized through several methods, with one of the most common being the Hantzsch dihydropyridine synthesis. This method involves a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various transition metals like rhodium (Rh) or iridium (Ir) complexes . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
2,3-Dihydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidines, which are important building blocks in pharmaceuticals.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed from these reactions are often pyridine and piperidine derivatives .
Scientific Research Applications
2,3-Dihydropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihydropyridines, including 2,3-dihydropyridine, involves the inhibition of voltage-gated L-type calcium channels. By blocking these channels, dihydropyridines reduce the influx of calcium ions into muscle cells, leading to vasodilation and a decrease in blood pressure . This mechanism is particularly useful in the treatment of hypertension and angina .
Comparison with Similar Compounds
2,3-Dihydropyridine can be compared with other similar compounds such as:
Piperidine: Piperidine is a fully saturated six-membered ring containing nitrogen, whereas dihydropyridines have one double bond.
1,4-Dihydropyridine: This compound has a different position of the double bond compared to this compound and is commonly used as a calcium channel blocker.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and serve as a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
67684-01-9 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
2,3-dihydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,4H,3,5H2 |
InChI Key |
NZHIIDNOLFOHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

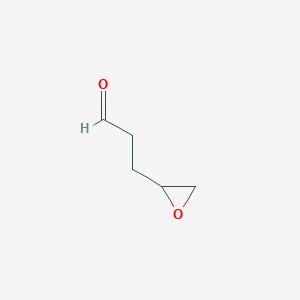
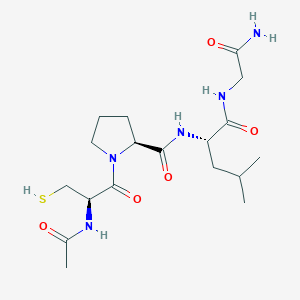
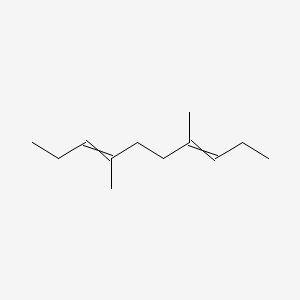
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
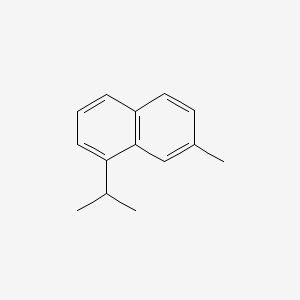
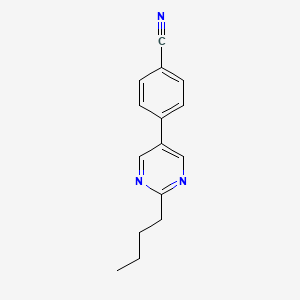
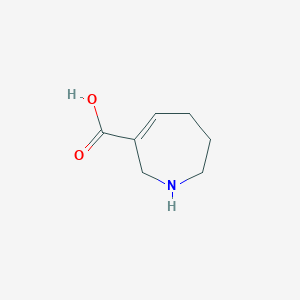
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
